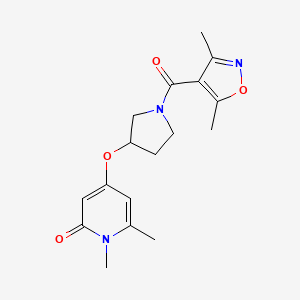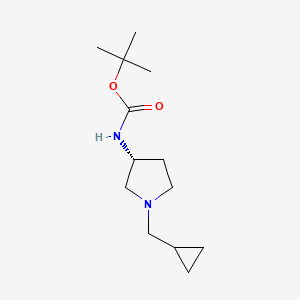
(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The structure suggests that it contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopropyl group, which is a three-membered ring of carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The carbamate group could potentially be introduced through a carbamoylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the cyclopropyl group, and the carbamate group. The stereochemistry at the chiral center would be determined by the ® configuration .Chemical Reactions Analysis
As a carbamate derivative, this compound could potentially undergo reactions typical of carbamates, such as hydrolysis. The pyrrolidine ring might also undergo reactions, particularly at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, carbamates typically have relatively high boiling points due to their ability to form hydrogen bonds .Scientific Research Applications
Anti-Fibrosis Activity
This compound has been used in the synthesis of novel heterocyclic compounds with potential biological activities . Specifically, it has been employed in the design of structures in medicinal chemistry that exhibit a wide range of pharmacological activities . One of these activities is anti-fibrosis, where the compound has shown promising results .
Inhibition of Extracellular Vesicle Release
Another potential application of this compound is in the inhibition of extracellular vesicle release . Extracellular vesicles (EVs) are constitutively shed from cells and released by various stimuli. Their protein and RNA cargo are modified by the stimulus, and in disease conditions can carry pathological cargo involved in disease progression . This compound has been identified as a potent, selective inhibitor of nSMase2, a major regulator in at least one of several independent routes of EV biogenesis .
Neurological Disorders
Due to its ability to inhibit EV release, this compound has potential therapeutic applications in neurological disorders . The inhibition of nSMase2 and, consequently, EV release, is a promising new therapeutic approach for these disorders .
Antimicrobial Activity
Compounds containing a pyrimidine moiety, such as this one, are known to exhibit antimicrobial activity . This suggests potential applications in the treatment of microbial infections .
Antiviral Activity
Similarly, pyrimidine derivatives are known to have antiviral properties . This opens up potential applications in antiviral therapy .
Antitumor Activity
Pyrimidine derivatives are also known for their antitumor properties . This suggests that this compound could potentially be used in cancer therapy .
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3R)-1-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-11-6-7-15(9-11)8-10-4-5-10/h10-11H,4-9H2,1-3H3,(H,14,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLIFRGHZSFNBN-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

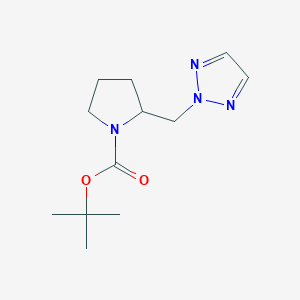
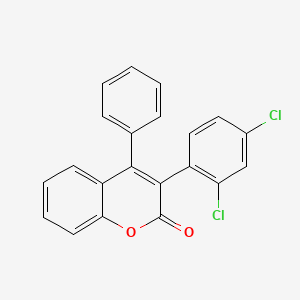
![Ethyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2699753.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699755.png)
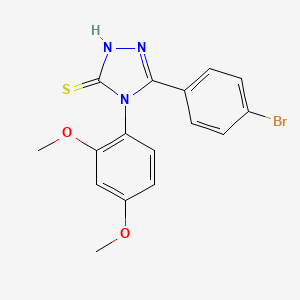
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2699757.png)

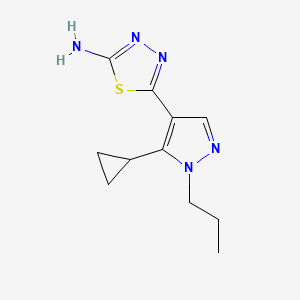
![4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2699761.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2699763.png)
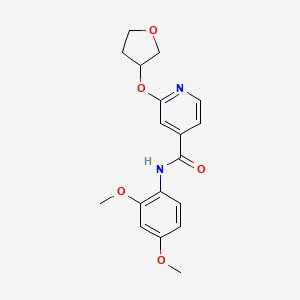
![N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2699770.png)
